4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride
Overview
Description
4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride typically involves the reaction of 2-methoxy-4-methylphenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)piperidine hydrochloride
- 4-(3-Methoxybenzyl)piperidine
- 4-(2-Methoxybenzyl)piperidine hydrochloride
- 3-(4-Methoxybenzyl)piperidine
Uniqueness
4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Biological Activity
4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 241.76 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a methoxy-4-methylphenoxy group, which contributes to its unique pharmacological properties. The specific arrangement of atoms influences its interaction with biological targets, leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. This compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for regulating mood, cognition, and motor functions.
Key Biological Effects
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist at dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders .
- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly by promoting the survival of dopaminergic neurons and mitigating neurodegeneration .
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting a possible role in seizure management .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds, researchers found that these substances could significantly enhance neuronal survival in models of neurodegeneration. The mechanism was linked to the activation of signaling pathways that promote cell survival and reduce apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the piperidine ring and phenoxy group can significantly alter its biological activity.
Key SAR Insights
Properties
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDCZYBHXDLDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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